molecular formula C23H28O13 B192102 [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate CAS No. 39012-20-9

[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

Cat. No.: B192102
CAS No.: 39012-20-9
M. Wt: 512.5 g/mol
InChI Key: AKNILCMFRRDTEY-MRFBWRKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate is a natural product found in Picrorhiza kurrooa with data available.

Mechanism of Action

Target of Action

Picroside II primarily targets the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the NLRP3 inflammasome . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival, playing a crucial role in regulating the immune response to infection . The NLRP3 inflammasome is involved in the activation of inflammatory responses .

Mode of Action

Picroside II interacts with its targets by inhibiting the activation of NF-κB and the NLRP3 inflammasome. This inhibition reduces the transcription of pro-inflammatory cytokines and other mediators, thereby decreasing inflammation and promoting cell survival . Additionally, Picroside II has been shown to modulate autophagy-related proteins, such as Beclin-1 and LC3, which are involved in cellular degradation processes .

Biochemical Pathways

The primary biochemical pathways affected by Picroside II include the NF-κB signaling pathway and the AMPK-mTOR-ULK1 autophagy signaling pathway . By inhibiting NF-κB, Picroside II reduces the expression of genes involved in inflammation and immune responses . In the AMPK-mTOR-ULK1 pathway, Picroside II decreases autophagy flux, which helps in reducing oxidative stress and preventing cell damage .

Pharmacokinetics

The pharmacokinetics of Picroside II involve its absorption, distribution, metabolism, and excretion (ADME). Picroside II is well-absorbed in the gastrointestinal tract and is distributed widely across tissues. It undergoes metabolism primarily in the liver and is excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, Picroside II’s action results in the downregulation of pro-inflammatory cytokines and the inhibition of autophagy-related proteins. This leads to reduced inflammation, oxidative stress, and apoptosis. At the cellular level, Picroside II promotes cell survival and reduces damage in conditions such as ischemia-reperfusion injury .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Picroside II. For instance, Picroside II is more stable in neutral to slightly acidic conditions and may degrade in highly alkaline environments. Additionally, the presence of other anti-inflammatory agents can synergize with Picroside II to enhance its therapeutic effects .

Picroside II’s multifaceted mechanism of action makes it a promising candidate for treating various inflammatory and neurodegenerative conditions.

: Springer : Journal of Food and Nutrition Research : MedChemExpress

Biochemical Analysis

Biochemical Properties

Picroside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Picroside II inhibits the activation of the NLRP3 inflammasome and NF-κB pathways, which are critical in the inflammatory response . Additionally, Picroside II has been shown to bind to estrogen, glucocorticoid, and thyroid receptors, indicating its potential regulatory effects on these hormone pathways .

Cellular Effects

Picroside II exerts significant effects on various cell types and cellular processes. In hepatocytes, Picroside II demonstrates hepatoprotective properties by reducing oxidative stress and preventing apoptosis . In neuronal cells, Picroside II enhances cell viability and reduces apoptosis by modulating autophagy-related proteins and inhibiting the ROS-mediated AMPK-mTOR-ULK1 signaling pathway . Furthermore, Picroside II has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells .

Molecular Mechanism

The molecular mechanism of Picroside II involves several pathways. It inhibits the permeability of the mitochondrial permeability transition pore (mPTP) and prevents the release of endonuclease G (EndoG) from mitochondria into the cytoplasm, thereby protecting cells from apoptosis . Additionally, Picroside II down-regulates the expression of autophagy-related proteins Beclin-1 and LC3 while up-regulating p62, which contributes to its neuroprotective effects . Picroside II also modulates the NF-κB signaling pathway, reducing inflammation and enhancing immune function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Picroside II have been observed to change over time. Picroside II is stable under various conditions, but its efficacy can vary depending on the timing of administration. For instance, pre-administration of Picroside II has been shown to protect against acute liver injury, while post-injury administration may exacerbate damage . Long-term studies have indicated that Picroside II maintains its protective effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of Picroside II vary with different dosages in animal models. In rat models of cerebral ischemia, Picroside II administered at doses of 10-20 mg/kg body weight has been shown to reduce neuronal apoptosis and improve neurological function . Higher doses may lead to adverse effects, such as exacerbating liver injury in certain conditions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Picroside II is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized into glucuronide and sulfate conjugates . These metabolites are then excreted in bile and urine. The metabolic pathways of Picroside II involve enzymes such as UDP-glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and elimination .

Transport and Distribution

Picroside II is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters such as ABC transporters, which facilitate its uptake and distribution . Picroside II accumulates in specific tissues, including the liver and brain, where it exerts its pharmacological effects . The distribution of Picroside II is influenced by its binding to plasma proteins and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of Picroside II plays a critical role in its activity and function. Picroside II is primarily localized in the mitochondria, where it inhibits the mPTP and prevents the release of pro-apoptotic factors . Additionally, Picroside II can be found in the cytoplasm and nucleus, where it modulates various signaling pathways and gene expression . The targeting of Picroside II to specific subcellular compartments is facilitated by its chemical structure and interactions with cellular proteins.

Properties

CAS No.

39012-20-9

Molecular Formula

C23H28O13

Molecular Weight

512.5 g/mol

IUPAC Name

[2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10?,13-,14?,15-,16+,17-,18?,19?,21?,22+,23?/m1/s1

InChI Key

AKNILCMFRRDTEY-MRFBWRKESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

1961245-47-5
39012-20-9

Pictograms

Irritant

Synonyms

picroside II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 2
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 3
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 4
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 5
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 6
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Customer
Q & A

Q1: What are the primary molecular targets of Picroside II?

A1: Picroside II has been shown to interact with various molecular pathways, including:

  • TLR4/NF-κB pathway: Picroside II can suppress the activation of this pathway, leading to reduced inflammation in models of diabetic nephropathy [], renal ischemia/reperfusion injury [], myocardial ischemia/reperfusion injury [], and LPS-induced bone loss [].
  • PI3K/Akt pathway: This pathway is implicated in Picroside II's protective effects against hypoxia/reoxygenation injury in cardiomyocytes [, , ]. It also plays a role in its anti-apoptotic effects in renal ischemia/reperfusion injury [].
  • GATA3 and Th2-related cytokines: Picroside II can downregulate the transcription factor GATA3 and Th2-related cytokines, suggesting a potential role in managing allergic asthma [].
  • Nitric oxide synthesis: Studies have demonstrated that Picroside II can reduce nitric oxide synthesis, potentially contributing to its protective effects against testicular ischemia/reperfusion injury [].

Q2: How does Picroside II exert its anti-inflammatory effects?

A2: Picroside II primarily inhibits the inflammatory response by:

  • Suppressing pro-inflammatory cytokine production: Studies have shown reduced levels of IL-1β, IL-6, and TNF-α in various models of injury and disease after Picroside II treatment [, , , , ].
  • Modulating the TLR4/NF-κB pathway: This pathway plays a critical role in inflammation, and Picroside II effectively inhibits its activation [, , , ].
  • Reducing oxidative stress: By scavenging free radicals and boosting antioxidant enzyme activity, Picroside II indirectly contributes to reducing inflammation [, , , , ].

Q3: What are the downstream effects of Picroside II's interaction with the PI3K/Akt pathway?

A3: Activation of the PI3K/Akt pathway by Picroside II leads to:

  • Inhibition of apoptosis: This effect is observed in models of myocardial ischemia/reperfusion injury [, ] and renal ischemia/reperfusion injury [], contributing to tissue protection.
  • Increased Bcl-2/Bax ratio: Picroside II upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, favoring cell survival [, , ].
  • Enhanced nitric oxide production: In myocardial ischemia/reperfusion injury, Picroside II-mediated PI3K/Akt activation increases nitric oxide production, potentially contributing to improved cardiac function [].

Q4: What is the molecular formula and weight of Picroside II?

A4: The molecular formula of Picroside II is C24H28O13, and its molecular weight is 524.47 g/mol.

Q5: Are there any spectroscopic data available for Picroside II?

A5: Yes, spectroscopic data, including 1H NMR, 13C NMR, and HRMS, are available for Picroside II and its derivatives [].

Q6: What in vitro models have been used to study the effects of Picroside II?

A6: * PC12 cells: This neuronal cell line has been used to investigate the neuroprotective effects of Picroside II against oxidative stress induced by hydrogen peroxide and glutamate [, ].* HepG2 cells: This human liver cancer cell line has been employed to study the hepatoprotective effects of Picroside II against fatty acid accumulation [] and apoptosis [].* Primary bone marrow cells (BMMs): These cells are used to study the effects of Picroside II on osteoclast differentiation and function [].

Q7: What animal models have been employed to investigate the therapeutic potential of Picroside II?

A7: Picroside II has been studied in various animal models, including:

  • Rat models of cerebral ischemia: These models, induced by methods like middle cerebral artery occlusion (MCAO) and bilateral common carotid artery occlusion (BCCAO), have been extensively used to investigate the neuroprotective effects of Picroside II [, , , , , , , , , , , , ].
  • Rat models of myocardial ischemia/reperfusion injury: These models involve occlusion and subsequent reperfusion of a coronary artery, mimicking heart attack conditions. Picroside II's cardioprotective effects have been evaluated in these models [, , ].
  • Rat models of renal ischemia/reperfusion injury: These models simulate kidney injury during transplantation and have been used to assess the renoprotective effects of Picroside II [, , ].
  • Mouse models of sepsis: Induced by cecal ligation and puncture (CLP), these models mimic bacterial infection and inflammation, allowing researchers to investigate the anti-inflammatory and immunomodulatory effects of Picroside II [].

Q8: What are the key findings from in vivo studies regarding the therapeutic effects of Picroside II?

A8: In vivo studies have demonstrated various beneficial effects of Picroside II, including:

  • Neuroprotection: Improved neurological function, reduced infarct volume, and decreased neuronal apoptosis in models of cerebral ischemia [, , , , , , , , , , , , ].
  • Cardioprotection: Reduced myocardial infarct size, improved cardiac function, and inhibited apoptosis in models of myocardial ischemia/reperfusion injury [, , ].
  • Renoprotection: Improved renal function, reduced inflammation, and attenuated fibrosis in models of renal ischemia/reperfusion injury [, , ].
  • Anti-inflammatory and immunomodulatory effects: Reduced inflammation and improved survival in a mouse model of sepsis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.